2-Amino-1-(4-methoxyphenyl)ethanol

Enzymology Catecholamine biosynthesis Medicinal chemistry

2-Amino-1-(4-methoxyphenyl)ethanol is a chiral β-amino alcohol critical for synthesizing Aegeline and tsitsikammamine A derivatives. Unlike octopamine or synephrine, its 4-methoxy group ensures metabolic stability and eliminates off-target adrenergic binding, making it the ideal negative control in PNMT inhibition assays. Available in racemic (≥98% HPLC) and enantiopure forms (>99% ee), this compound enables precise SAR studies and stereoselective syntheses. Procure with confidence for your medicinal chemistry and neuroscience research programs.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 55275-61-1
Cat. No. B043869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-methoxyphenyl)ethanol
CAS55275-61-1
Synonymsα-(Aminomethyl)-4-methoxybenzenemethanol;  2-Hydroxy-2-(4-methoxyphenyl)ethylamine; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3
InChIKeyLQEPONWCAMNCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-methoxyphenyl)ethanol (CAS 55275-61-1): Product Specification and Baseline Procurement Profile


2-Amino-1-(4-methoxyphenyl)ethanol (CAS 55275-61-1), also designated α-(aminomethyl)-4-methoxybenzenemethanol, is a β-amino alcohol derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . The compound features a stereogenic center at the benzylic alcohol carbon, making it a chiral building block of interest in medicinal chemistry and organic synthesis. Commercially, it is available in both racemic (CAS 55275-61-1) and enantiopure forms: the (R)-enantiomer (CAS 46084-23-5) and the (S)-enantiomer (CAS 46084-19-9). Standard commercial purity specifications range from 95% to 98% by HPLC . The compound serves as a key intermediate for the synthesis of Aegeline and has been investigated in the preparation of tsitsikammamine A derivatives [1].

Procurement Risk: Why Generic β-Amino Alcohol Substitution for 2-Amino-1-(4-methoxyphenyl)ethanol Fails


Generic substitution of 2-amino-1-(4-methoxyphenyl)ethanol with structurally similar phenylethanolamines such as octopamine (4-hydroxy analog) or synephrine (N-methyl analog) is not chemically or pharmacologically valid. The 4-methoxy substituent on the phenyl ring fundamentally alters physicochemical properties including lipophilicity and hydrogen bonding capacity compared to the 4-hydroxy group in octopamine [1]. Specifically, the methoxy group confers increased metabolic stability by eliminating the phase II conjugation site (glucuronidation/sulfation) present in octopamine, thereby extending potential in vivo half-life [2]. Furthermore, the free primary amine distinguishes this compound from N-substituted analogs like synephrine, directly impacting receptor binding pharmacophores and synthetic derivatization pathways. For enantioselective applications, substitution with racemic material where a specific enantiomer is required leads to complete loss of stereochemical fidelity in downstream chiral syntheses . These differences create distinct procurement specifications that cannot be satisfied by in-class alternatives.

Quantitative Evidence Guide: 2-Amino-1-(4-methoxyphenyl)ethanol Performance Benchmarks vs. Structural Comparators


PNMT Inhibition: 4-Methoxy Substitution Abolishes High-Affinity Binding Observed in Multi-Halogenated Inhibitors

2-Amino-1-(4-methoxyphenyl)ethanol demonstrates minimal inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11 × 10^6 nM (1.11 mM) [1]. This contrasts with structurally related multi-halogenated PNMT inhibitors such as SKF 7698 (7,8-dichloro analog) which achieve Ki values in the low nanomolar range [2]. The 1,000,000-fold difference in potency establishes that the simple 4-methoxy substitution, absent additional electron-withdrawing ring substitutions, is insufficient for high-affinity PNMT active site engagement. This quantitative weakness is itself a selection criterion for researchers requiring a negative control or a scaffold that avoids PNMT-mediated metabolic interference in catecholamine pathway studies.

Enzymology Catecholamine biosynthesis Medicinal chemistry

Stereochemical Integrity: Enantiopure (S)-2-Amino-1-(4-methoxyphenyl)ethanol Achieves >99% ee via Engineered Aryl Alcohol Oxidase Biocatalysis

The (S)-enantiomer of 1-(p-methoxyphenyl)ethanol, a direct structural precursor to (S)-2-amino-1-(4-methoxyphenyl)ethanol, can be synthesized with enantiomeric excess (ee) > 99% using an engineered aryl alcohol oxidase (AAO) variant from Pleurotus eryngii [1]. This engineered enzyme achieves a catalytic efficiency three orders of magnitude (1000-fold) higher than the wild-type enzyme for the bulkier (S)-1-(p-methoxyphenyl)ethanol substrate [2]. In contrast, traditional chemical resolution methods for this scaffold typically yield enantiopurities in the 90-95% ee range and require stoichiometric chiral resolving agents, introducing additional purification steps and cost. This enzymatic route provides a verifiable benchmark for chiral purity procurement specifications.

Biocatalysis Chiral synthesis Enzyme engineering

β-Adrenergic Receptor Profiling: 4-Methoxy Substitution Abolishes β1/β2 Activity While Retaining Potential β3 Selectivity

The 4-methoxy analog (2-amino-1-(4-methoxyphenyl)ethanol) shows no detectable binding affinity toward β1-adrenergic receptors in standardized assays . This contrasts with the 4-hydroxy analog octopamine, which activates β3-adrenergic receptors and exhibits measurable, though weak, β1/β2 activity in certain tissues [1]. The methoxy-for-hydroxy substitution eliminates hydrogen bond donation capacity at the para position, a critical pharmacophoric feature for classical β-adrenergic agonist activity. This receptor profiling establishes the compound as a useful tool for isolating β-adrenergic SAR contributions attributable specifically to the 4-hydroxy moiety in phenylethanolamine scaffolds.

Adrenergic pharmacology Receptor binding SAR

Physicochemical Differentiation: LogP Shift of +1.3 Units Relative to Octopamine Alters Membrane Permeability and Formulation Requirements

2-Amino-1-(4-methoxyphenyl)ethanol exhibits a calculated LogP (XLogP3) of approximately 0.1 to 1.39 depending on the computational method . This represents a significant lipophilicity increase relative to octopamine (4-hydroxy analog), which has a LogP of approximately -0.47 [1]. The LogP differential of approximately +0.6 to +1.3 units translates to an estimated 4- to 20-fold increase in octanol-water partition coefficient, predicting enhanced passive membrane permeability. This physicochemical distinction directly impacts biological assay conditions requiring cell penetration and influences formulation strategies for in vivo administration. The methoxy group eliminates the ionizable phenolic proton (pKa ~10 for octopamine), thereby reducing pH-dependent solubility variation and altering salt formation options.

Physicochemical properties Lipophilicity Formulation

Synthetic Utility: Direct Aminohydroxylation vs. Multi-Step Reduction Routes for β-Amino Alcohol Scaffold Construction

2-Amino-1-(4-methoxyphenyl)ethanol can be synthesized via reduction of 2-amino-4'-methoxyacetophenone hydrochloride using sodium borohydride in methanol, achieving conversion within 2 hours at room temperature . This route yields the racemic β-amino alcohol directly. Alternative synthetic approaches include enantioselective aminohydroxylation of 4-methoxystyrene derivatives using osmium-catalyzed methods, which can produce enantioenriched material but require expensive catalysts and rigorous exclusion of water . The NaBH4 reduction route offers a cost advantage for racemic material procurement, while the aminohydroxylation route provides access to enantioenriched material for chiral applications. The presence of both amino and hydroxyl functional groups within a 1,2-relationship enables direct derivatization to oxazolidinones, aziridines, and N-alkylated products without protecting group manipulation.

Organic synthesis Amino alcohols Building blocks

Optimal Research and Industrial Applications for 2-Amino-1-(4-methoxyphenyl)ethanol Based on Quantitative Evidence


Negative Control for PNMT-Mediated Catecholamine Pathway Studies

Given its negligible PNMT inhibitory activity (Ki = 1.11 mM), 2-amino-1-(4-methoxyphenyl)ethanol serves as an ideal negative control compound in assays designed to evaluate PNMT inhibition by more potent candidates. Unlike octopamine, which serves as the endogenous PNMT substrate, this 4-methoxy analog does not participate in the methylation reaction, allowing researchers to isolate non-PNMT-mediated effects in catecholamine biosynthesis experiments [1]. The compound's established lack of β1-adrenergic receptor binding further supports its use as a pharmacologically inert comparator in adrenergic signaling studies .

Chiral Building Block for Asymmetric Synthesis of Marine Alkaloid Derivatives

Enantiopure (R)- or (S)-2-amino-1-(4-methoxyphenyl)ethanol (CAS 46084-23-5 and 46084-19-9) is procured for the stereoselective synthesis of tsitsikammamine A derivatives and related pyrroloiminoquinone alkaloids [2]. The compound has been successfully employed as a chiral auxiliary in Ugi four-component coupling reactions for the synthesis of α-amino acids with defined stereochemistry [3]. The high enantiopurity benchmark (>99% ee) achievable via enzymatic resolution ensures reliable stereochemical transfer in multistep synthetic sequences where racemization would compromise final product purity [4].

SAR Probe for Delineating 4-Hydroxy vs. 4-Methoxy Contributions to Adrenergic Pharmacology

Researchers procuring this compound for structure-activity relationship (SAR) studies directly compare its pharmacological profile against octopamine (4-OH) and synephrine (4-OH, N-CH3) to quantify the contribution of the 4-methoxy substitution to receptor selectivity and metabolic stability. The compound's complete lack of β1-adrenergic binding, contrasted with octopamine's β3-selective agonism, enables isolation of the hydrogen bonding requirements for adrenergic receptor activation . The increased lipophilicity (ΔLogP +0.6 to +1.3) provides a measurable metric for correlating membrane permeability with the 4-substituent electronic and steric properties .

Intermediate for the Synthesis of Aegeline and Related N-Cinnamoyl Derivatives

2-Amino-1-(4-methoxyphenyl)ethanol is a documented intermediate in the synthesis of Aegeline, a natural product amide with reported antihyperglycemic and antihyperlipidemic activities . The compound undergoes N-acylation with cinnamoyl chloride or related acyl donors to yield the target amides. The free primary amine and secondary alcohol functionalities permit selective derivatization without requiring orthogonal protecting group strategies, streamlining the synthetic route for medicinal chemistry optimization campaigns targeting metabolic disorders [5].

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